molecular formula C7H12BrClN2 B7952330 4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride

4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride

Cat. No.: B7952330
M. Wt: 239.54 g/mol
InChI Key: PHKDTCFUZAANOT-UHFFFAOYSA-N
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Description

4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride (CAS: 60061-69-0) is a halogenated pyrazole derivative with a molecular weight of 239.54 g/mol and a purity of 95% . Structurally, it features a bromine atom at the 4-position, an isopropyl group at the 5-position, and a methyl group at the 3-position of the pyrazole ring, which is protonated as a hydrochloride salt. This modification enhances solubility, a common strategy for improving bioavailability in pharmaceutical intermediates . Its primary use is restricted to laboratory research, emphasizing its role in synthetic chemistry and drug discovery .

Properties

IUPAC Name

4-bromo-5-methyl-3-propan-2-yl-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2.ClH/c1-4(2)7-6(8)5(3)9-10-7;/h4H,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKDTCFUZAANOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C)C)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrazole Core

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or equivalents. For example:

  • Starting material : 3-methyl-5-isopropyl-1H-pyrazole (synthesized from acetylacetone and hydrazine hydrate).

  • Bromination : Treatment with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (e.g., AIBN) yields 4-bromo-5-isopropyl-3-methyl-1H-pyrazole.

Reaction Conditions :

StepReagents/ConditionsYield
CyclocondensationHydrazine hydrate, ethanol, reflux (4 h)85–90%
BrominationNBS (1.1 eq), AIBN (0.1 eq), CCl₄, 80°C (6 h)75%

Key Data :

  • Regioselectivity : Bromination occurs preferentially at the 4-position due to steric and electronic factors.

  • Purity : Crude product is purified via recrystallization (ethanol/water), achieving >95% purity.

Direct Bromination of Pre-Substituted Pyrazoles

Use of Phosphorus Tribromide (PBr₃)

Pre-formed 5-isopropyl-3-methyl-1H-pyrazole is brominated using PBr₃ in acetonitrile:

  • Procedure :

    • Dissolve 5-isopropyl-3-methyl-1H-pyrazole in anhydrous acetonitrile.

    • Add PBr₃ dropwise at 0°C, then warm to 25°C for 12 h.

    • Quench with saturated NaHCO₃, extract with ethyl acetate, and isolate the product.

Reaction Conditions :

ParameterValue
Temperature0°C → 25°C
Molar Ratio (Pyrazole:PBr₃)1:1.2
Yield82%

Advantages :

  • High selectivity for mono-bromination at the 4-position.

  • Scalable to industrial production.

Multi-Step Functionalization

Sequential Alkylation and Bromination

This method introduces isopropyl and methyl groups before bromination:

  • Alkylation :

    • React 4-bromo-1H-pyrazole with isopropyl bromide and K₂CO₃ in DMF (80°C, 6 h).

  • Methylation :

    • Treat with methyl iodide and NaH in THF (0°C → 25°C, 2 h).

  • Hydrochloride Formation :

    • Neutralize with HCl gas in diethyl ether.

Key Data :

StepIntermediateYield
Alkylation4-Bromo-1-isopropyl-1H-pyrazole78%
Methylation4-Bromo-5-isopropyl-3-methyl-1H-pyrazole85%
Salt FormationHydrochloride salt90%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationHigh regioselectivityRequires bromination step70–75%
Direct BrominationScalable, fewer stepsSensitivity to moisture80–85%
Multi-StepPrecise substituent controlLengthy synthesis65–70%

Industrial-Scale Optimization

  • Catalytic Bromination : Recent patents describe using CuBr₂ as a catalyst to enhance bromination efficiency (yield: 88–92%).

  • Green Chemistry : Solvent-free bromination with HBr/H₂O₂ reduces waste.

Characterization and Quality Control

  • NMR : ¹H NMR (DMSO-d₆): δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 3.10 (m, 1H, CH(CH₃)₂), 7.92 (s, 1H, pyrazole-H).

  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrazole derivatives .

Scientific Research Applications

Drug Development

The compound serves as an important building block in the synthesis of novel pharmaceuticals. Its derivatives have been explored for their potential as:

  • Antimicrobial Agents : Research has shown that derivatives of pyrazole compounds exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that 4-bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride can inhibit bacterial growth, making it a candidate for antibiotic development .
  • Anti-inflammatory Drugs : The compound has been evaluated for its anti-inflammatory properties. Experimental models indicate that it can significantly reduce inflammatory markers, suggesting its utility in treating conditions such as arthritis and other inflammatory diseases.
  • Analgesics : In pain management studies, this compound has shown efficacy in reducing pain responses in animal models, indicating its potential application as an analgesic.

Cancer Research

Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results:

  • Cytotoxicity Studies : Various studies have reported that this compound and its derivatives exhibit significant cytotoxic effects against numerous cancer cell lines, including MCF7 and A549. For example, IC50 values indicating the concentration required to inhibit cell growth by 50% were found to be as low as 14.5 µM in some derivatives .

Case Studies

Several case studies highlight the compound's effectiveness:

  • In a study evaluating antimicrobial activity, this compound demonstrated significant inhibitory effects on multiple bacterial strains, supporting its use in developing new antibacterial therapies.
  • Anti-inflammatory trials indicated that administration of this compound led to a marked reduction in inflammation markers compared to control groups, showcasing its therapeutic potential for inflammatory diseases.

Industrial Applications

The compound's antimicrobial properties also lend themselves to applications in agrochemicals:

  • Agrochemical Development : Due to its ability to combat plant pathogens, this compound is being explored for use in agricultural formulations aimed at protecting crops from bacterial infections .

Summary Table of Applications

Application AreaSpecific UsesEvidence/Studies
Medicinal ChemistryAntimicrobial agentsSignificant inhibitory effects on bacterial strains
Anti-inflammatory drugsMarked reduction in inflammatory markers
AnalgesicsReduced pain responses in animal models
Cancer ResearchCytotoxicity against cancer cell linesIC50 values indicating significant efficacy
Industrial ApplicationsAgrochemicalsPotential use against plant pathogens

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives are widely studied for their diverse pharmacological and material science applications. Below, 4-bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride is compared with three classes of analogs: sulfonamide-linked pyrazoles, carboxylate esters, and aryl-substituted pyrazoles.

Structural and Functional Group Variations

  • Sulfonamide-Linked Pyrazoles (Compounds 16–18, ): These derivatives (e.g., compound 16: C₂₅H₂₄Br₂N₄O₃S) incorporate a benzenesulfonamide group at the 1-position of the pyrazole ring, along with tetrahydroindole and halogenated aryl substituents . In contrast, the target compound lacks this polar moiety, likely increasing its lipophilicity .
  • Carboxylate Esters ():
    Derivatives like methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate (C₆H₇BrN₂O₂) feature ester groups at the 5-position. The carboxylate functionality may improve solubility in organic solvents compared to the target compound’s hydrochloride form, though direct data are unavailable .

  • Aryl-Substituted Pyrazoles ():
    Compounds such as 4-((4-chlorophenyl)thio)-3-methyl-5-phenyl-1H-pyrazole (C₁₆H₁₃ClN₂S) replace the isopropyl group with aromatic or thioether substituents. These modifications alter electronic properties and steric bulk, influencing reactivity and interaction with biological targets .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Physical State Melting Point (°C) Key Functional Groups Reference
Target Compound 239.54 Liquid N/A Br, iPr, Me, HCl
Compound 16 (Sulfonamide) 620.36 Crystalline 200–201 Br, SO₂NH₂, tetrahydroindole
Compound 17 (Chlorophenyl) 575.91 Crystalline 129–130 Br, Cl, SO₂NH₂
Methyl 4-bromo-3-methyl-pyrazole 219.04 N/A N/A Br, Me, COOCH₃
  • Thermal Stability: The target compound’s liquid state suggests lower thermal stability compared to crystalline sulfonamide analogs (mp 129–201°C) .

Biological Activity

4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride is a member of the pyrazole family, known for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant potential as an anticancer and anti-inflammatory agent, making it a subject of interest in recent research.

Chemical Structure

The compound features a five-membered ring with two nitrogen atoms, characterized by the presence of bromine and isopropyl groups that influence its biological properties. The structural formula can be represented as follows:

C8H10BrN3HCl\text{C}_8\text{H}_{10}\text{BrN}_3\text{HCl}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as a ligand, modulating the activity of these targets through hydrogen bonding and hydrophobic interactions.

Tautomerism and Reactivity

The compound exhibits tautomerism, which affects its reactivity and interaction with biological targets. This property is crucial for its mechanism of action, influencing how it binds to specific sites on proteins or enzymes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 4-Bromo-5-isopropyl-3-methyl-1H-pyrazole have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound Cell Line GI50 (µM) Mechanism
4-Bromo-5-isopropyl-3-methyl-1H-pyrazoleMCF7 (Breast Cancer)4.19Induces apoptosis
4-Bromo-5-isopropyl-3-methyl-1H-pyrazolePC3 (Prostate Cancer)5.6Inhibits tubulin polymerization
4-Bromo-5-isopropyl-3-methyl-1H-pyrazoleA549 (Lung Cancer)26Induces autophagy

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. For example, certain pyrazole derivatives have shown the ability to inhibit NF-kB activation, leading to reduced expression of inflammatory mediators .

Study 1: Anticancer Activity in MCF7 Cells

In a study investigating the effects of pyrazole derivatives on MCF7 breast cancer cells, researchers found that this compound exhibited a GI50 value of 4.19 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Study 2: Effects on Prostate Cancer Cells

Another study focused on PC3 prostate cancer cells, where the compound demonstrated a GI50 value of 5.6 µM. The mechanism involved binding to tubulin and inhibiting its polymerization, which is critical for cell division. This interaction led to significant cell cycle arrest and apoptosis in vitro .

Q & A

What are the key considerations for designing a synthesis protocol for 4-Bromo-5-isopropyl-3-methyl-1H-pyrazole hydrochloride?

Basic Research Question
A robust synthesis protocol requires optimizing cyclization, halogenation, and substitution steps. For pyrazole derivatives, cyclization often involves reacting hydrazines with diketones or β-ketoesters, followed by bromination at the 4-position using reagents like N-bromosuccinimide (NBS). Isopropyl and methyl groups can be introduced via alkylation or nucleophilic substitution. Ensure inert atmospheres for bromination to prevent side reactions. Purification via recrystallization or column chromatography is critical for high purity .

How can researchers validate the molecular structure of this compound?

Basic Research Question
Use a combination of spectroscopic and crystallographic methods:

  • NMR : Confirm substitution patterns (e.g., bromine at C4, isopropyl at C5) via 1H^1H- and 13C^{13}C-NMR chemical shifts.
  • X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., distinguishing 3- vs. 5-substitution) by single-crystal analysis. Mercury software can visualize packing patterns and hydrogen-bonding networks .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns to rule out impurities .

What methodological challenges arise in characterizing its solubility and stability?

Advanced Research Question
Solubility in polar solvents (e.g., DMSO, methanol) can be assessed via UV-Vis spectroscopy or HPLC. Stability studies under varying pH/temperature require accelerated degradation experiments monitored by LC-MS. For hygroscopic hydrochloride salts, use Karl Fischer titration to quantify water content and determine storage conditions (e.g., desiccants, inert gas) .

How can contradictions in spectroscopic data be resolved during structural elucidation?

Advanced Research Question
Discrepancies between predicted and observed NMR signals may arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Use variable-temperature NMR to identify tautomeric equilibria. Compare experimental data with DFT-calculated chemical shifts (Gaussian or ORCA software). Cross-validate with IR spectroscopy for functional groups (e.g., C-Br stretch at ~550 cm1^{-1}) .

What computational tools are effective for modeling its intermolecular interactions?

Advanced Research Question
Mercury’s Materials Module enables analysis of crystal packing and non-covalent interactions (e.g., halogen bonding with bromide). Molecular dynamics simulations (AMBER/GROMACS) predict solubility or aggregation behavior. Docking studies (AutoDock Vina) assess potential bioactivity by simulating ligand-receptor binding .

How can researchers optimize reaction yields for large-scale academic synthesis?

Advanced Research Question
Screen catalysts (e.g., Pd for cross-coupling) and solvents (e.g., DMF for polar aprotic conditions) via Design of Experiments (DoE). Monitor reaction progress using in-situ FTIR or Raman spectroscopy. For bromination, optimize stoichiometry of NBS to avoid di-brominated byproducts. Use microwave-assisted synthesis to reduce reaction times .

What strategies mitigate decomposition during storage or experimental use?

Basic Research Question
Store the compound in amber vials under argon at -20°C to prevent photodegradation and hydrolysis. For aqueous work, buffer solutions to pH 4–6 to stabilize the hydrochloride salt. Regularly validate purity via HPLC with UV detection at 254 nm .

How is single-crystal X-ray diffraction applied to confirm its stereoelectronic properties?

Advanced Research Question
Grow crystals via slow evaporation in ethanol/water mixtures. Refine diffraction data (ShelXL) to determine bond lengths/angles, particularly around the bromine and isopropyl groups. Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H···O/N contacts) .

What analytical approaches identify and quantify synthetic byproducts?

Advanced Research Question
Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts. Compare retention times and fragmentation patterns with synthetic standards. For halogenated impurities, employ ICP-MS to detect trace bromine/chlorine .

How can structure-activity relationship (SAR) studies guide derivative synthesis?

Advanced Research Question
Systematically modify substituents (e.g., replace isopropyl with cyclopropyl) and assay biological activity. Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity. Prioritize derivatives with ClogP < 5 for improved bioavailability .

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